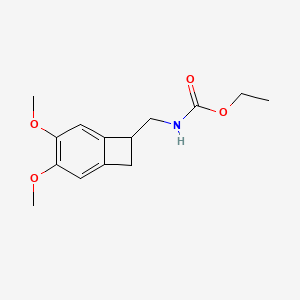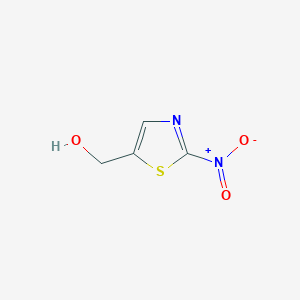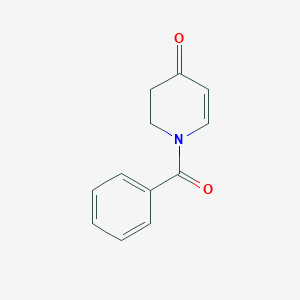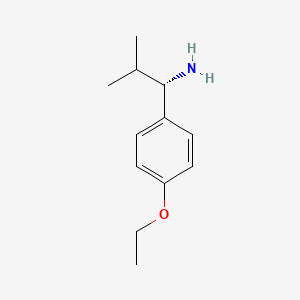
Methyl 2-((chlorocarbonyl)oxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((chlorocarbonyl)oxy)propanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and contains a chlorocarbonyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)propanoate can be synthesized through the decomposition of this compound in the presence of hexaalkylguanidinium chloride hydrochloride . This reaction is a nucleophilic substitution of the second order (SN2 mechanism), where the chloride ion from the catalyst exchanges with the chlorine atom of the compound .
Industrial Production Methods
In industrial settings, this compound is typically produced by direct chlorination of the corresponding lactates using chlorinating agents such as hydrogen chloride, sulphuryl chloride, thionyl chloride, and phosgene . These methods are preferred due to their efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in SN1 and SN2 reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogen Chloride: Used for direct chlorination of lactates.
Sulphuryl Chloride: Another chlorinating agent used in the synthesis.
Thionyl Chloride: Commonly used for chlorination reactions.
Phosgene: Utilized in industrial production methods.
Major Products Formed
The major product formed from the decomposition of this compound is methyl 2-chloropropionate . This product is often used in the synthesis of biologically active molecules such as herbicides, fungicides, pesticides, and drugs .
科学研究应用
Methyl 2-((chlorocarbonyl)oxy)propanoate has several scientific research applications:
作用机制
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)propanoate involves nucleophilic substitution reactions. The chlorocarbonyl group is susceptible to attack by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Methyl 2-((chlorocarbonyl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl 2-chloropropionate: A direct product of its decomposition.
2-Methyl-2-propanyl 3-((chlorocarbonyl)oxy)-1-pyrrolidinecarboxylate: Another compound with a similar chlorocarbonyl group.
These compounds share similar reactivity due to the presence of the chlorocarbonyl group, but they differ in their specific applications and the types of reactions they undergo.
属性
分子式 |
C5H7ClO4 |
|---|---|
分子量 |
166.56 g/mol |
IUPAC 名称 |
methyl 2-carbonochloridoyloxypropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-3(4(7)9-2)10-5(6)8/h3H,1-2H3 |
InChI 键 |
MKPINVGFDFGYRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



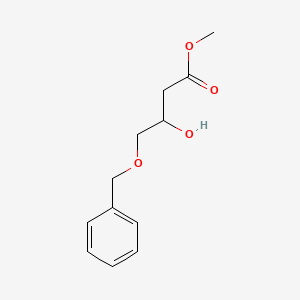
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
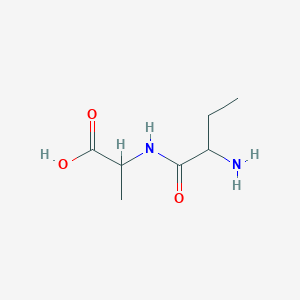
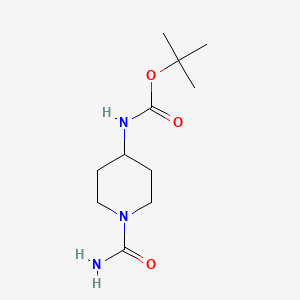
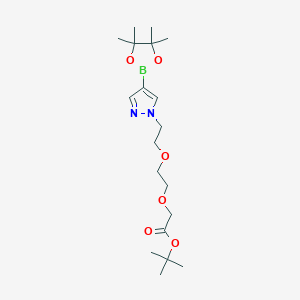
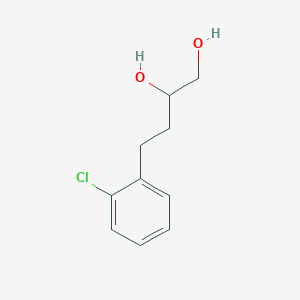
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
